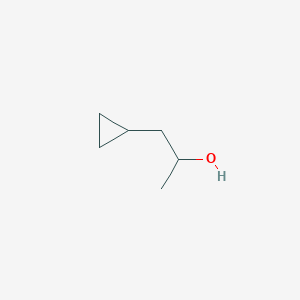

1-Cyclopropylpropan-2-ol

Description

Properties

IUPAC Name |

1-cyclopropylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropylpropan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-cyclopropylpropan-2-ol. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data. This document summarizes key molecular identifiers, physicochemical properties, and includes a plausible synthetic pathway with an experimental protocol.

Chemical Structure and Identifiers

This compound is a secondary alcohol characterized by a cyclopropyl group attached to a propan-2-ol backbone. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1][2] |

| Canonical SMILES | CC(CC1CC1)O[1] |

| InChI | InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3[1] |

| InChIKey | KNQQUHYWTTUEQJ-UHFFFAOYSA-N[1] |

| CAS Number | 18729-47-0[1] |

Physicochemical Properties

| Property | Value (Computed) |

| XLogP3-AA | 1.4[1][2] |

| Hydrogen Bond Donor Count | 1[1][2] |

| Hydrogen Bond Acceptor Count | 1[1][2] |

| Rotatable Bond Count | 2[1][2] |

| Exact Mass | 100.088815002 Da[1][2] |

| Monoisotopic Mass | 100.088815002 Da[1][2] |

| Topological Polar Surface Area | 20.2 Ų[1][2] |

| Heavy Atom Count | 7[1][2] |

Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 2-cyclopropyl-N-methoxy-N-methylacetamide. The first step is the synthesis of the ketone intermediate, 1-cyclopropylpropan-2-one, followed by its reduction to the target secondary alcohol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Cyclopropylpropan-2-one

This protocol is adapted from a known procedure for the synthesis of 1-cyclopropylpropan-2-one.

Materials:

-

2-Cyclopropyl-N-methoxy-N-methylacetamide

-

Methylmagnesium bromide (MeMgBr) solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

In a 500-mL 3-necked round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide (12.0 g, 83.9 mmol) in anhydrous THF (200 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add MeMgBr (3 M in THF, 56.0 mL, 167.8 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (2 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield 1-cyclopropylpropan-2-one.

Reduction of 1-Cyclopropylpropan-2-one to this compound

This is a standard procedure for the reduction of a ketone to a secondary alcohol.

Materials:

-

1-Cyclopropylpropan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-cyclopropylpropan-2-one (e.g., 10 mmol) in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (e.g., 12 mmol) in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

-

The crude product can be further purified by flash column chromatography on silica gel.

Spectroscopic Data (Analogous Compounds)

Direct experimental spectroscopic data for this compound was not found in the performed search. The following diagram illustrates the logical flow of spectroscopic analysis for a chemical compound.

References

(2R)-1-cyclopropylpropan-2-ol IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification

The compound with the structure (2R)-1-cyclopropylpropan-2-ol is unambiguously identified by the following nomenclature and registration number.

| Identifier | Value |

| IUPAC Name | (2R)-1-cyclopropylpropan-2-ol[1] |

| CAS Number | 1432620-08-0[1] |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| SMILES | C--INVALID-LINK--CC1CC1 |

Overview of Synthetic Approaches for Chiral Cyclopropyl Carbinols

While specific experimental protocols for the synthesis of (2R)-1-cyclopropylpropan-2-ol are not detailed in the current body of scientific literature, the synthesis of chiral cyclopropyl carbinols is a well-established area of organic chemistry. The approaches generally rely on enantioselective methods to install the chiral hydroxyl group. A common strategy involves the asymmetric reduction of a corresponding ketone, 1-cyclopropylpropan-2-one.

Below is a generalized workflow for the asymmetric synthesis of a chiral alcohol from a ketone precursor.

Caption: Generalized workflow for the asymmetric synthesis of (2R)-1-cyclopropylpropan-2-ol.

Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group is a highly valued structural motif in medicinal chemistry due to its unique conformational and electronic properties. Although biological data for (2R)-1-cyclopropylpropan-2-ol is not available, the inclusion of a cyclopropyl ring in a molecule can have several beneficial effects that are pertinent to drug development professionals.

Key Contributions of the Cyclopropyl Group:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an increased half-life of a drug molecule.

-

Conformational Rigidity: The rigid nature of the three-membered ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

-

Potency and Selectivity: The unique electronic properties of the cyclopropyl ring can lead to improved potency and selectivity for the intended biological target.

-

Pharmacokinetic Profile: Incorporation of a cyclopropyl group can favorably modulate a compound's lipophilicity and other pharmacokinetic properties.

Conclusion and Future Directions

(2R)-1-cyclopropylpropan-2-ol is a chiral alcohol with a defined chemical identity. However, there is a significant lack of specific technical data in the public domain regarding its synthesis, biological activity, and potential applications. The information presented in this guide on the general synthesis of related compounds and the importance of the cyclopropyl group in drug design is intended to provide a valuable context for researchers.

Future research efforts could be directed towards:

-

The development and optimization of a stereoselective synthesis for (2R)-1-cyclopropylpropan-2-ol.

-

Screening of (2R)-1-cyclopropylpropan-2-ol for biological activity across various assays, leveraging the known benefits of the cyclopropyl motif.

-

Investigation of its potential as a chiral building block in the synthesis of more complex molecules.

This compound represents an unexplored area of chemical space, and further research is warranted to elucidate its properties and potential applications.

References

Spectroscopic Profile of 1-Cyclopropylpropan-2-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral alcohol, 1-cyclopropylpropan-2-ol. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions provide a reliable framework for the initial identification and subsequent structural verification of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | m | 1H | H-2 (CH-OH) |

| ~1.5 - 1.6 | m | 1H | H-1a |

| ~1.3 - 1.4 | m | 1H | H-1b |

| ~1.2 | d | 3H | H-3 (CH₃) |

| ~0.8 - 0.9 | m | 1H | H-1' (CH-cyclopropyl) |

| ~0.4 - 0.5 | m | 2H | H-2', H-3' (CH₂-cyclopropyl, trans) |

| ~0.1 - 0.2 | m | 2H | H-2', H-3' (CH₂-cyclopropyl, cis) |

| Variable | br s | 1H | OH |

d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~70 - 72 | C-2 (CH-OH) |

| ~45 - 47 | C-1 (CH₂) |

| ~22 - 24 | C-3 (CH₃) |

| ~10 - 12 | C-1' (CH-cyclopropyl) |

| ~3 - 5 | C-2', C-3' (CH₂-cyclopropyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3080 - 3000 | Medium | C-H Stretch | Cyclopropane |

| 2960 - 2850 | Strong | C-H Stretch | Alkyl |

| 1100 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

| ~1020 | Weak | C-C Stretch | Cyclopropane Ring |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Proposed Fragment | Relative Abundance |

| 100 | [M]⁺ | Low |

| 85 | [M - CH₃]⁺ | Medium |

| 82 | [M - H₂O]⁺ | Medium |

| 57 | [C₄H₉]⁺ | High |

| 45 | [CH₃CHOH]⁺ | High (Base Peak) |

| 43 | [C₃H₇]⁺ | Medium |

| 41 | [C₃H₅]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alcohol sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum, typically with 16-32 scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS) :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

Transfer the solution to a GC vial and cap it.

-

-

Instrument Setup and Data Acquisition :

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

For the mass spectrometer, operate in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.

-

Acquire mass spectra over a mass range of m/z 40-300.

-

Analyze the resulting chromatogram to identify the peak corresponding to this compound and examine its mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.

Caption: Workflow for structural elucidation using spectroscopic methods.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Cyclopropylpropan-2-ol

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopropylpropan-2-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the predicted chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for the acquisition of such spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit six distinct signals. The protons on the cyclopropyl ring are expected to be significantly shielded, appearing in the upfield region of the spectrum, a characteristic feature of such strained ring systems.[1][2][3] The presence of the hydroxyl group will influence the chemical shift of the adjacent methine proton, and the hydroxyl proton itself is expected to have a variable chemical shift and may appear as a broad singlet.[4]

Table 1: Predicted ¹H NMR Data for this compound

| Label | Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H_a | -CH(OH)- | 1H | ~3.8 | Multiplet | - |

| H_b | -CH₂- | 2H | ~1.4 | Doublet of doublets | J_ab, J_bc |

| H_c | -CH- (cyclopropyl) | 1H | ~0.8 | Multiplet | - |

| H_d, H_e | -CH₂- (cyclopropyl, diastereotopic) | 2H | ~0.4 | Multiplet | - |

| H_f, H_g | -CH₂- (cyclopropyl, diastereotopic) | 2H | ~0.1 | Multiplet | - |

| H_h | -OH | 1H | Variable (e.g., 1.5-3.0) | Singlet (broad) | - |

| H_i | -CH₃ | 3H | ~1.2 | Doublet | J_ai |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to show five distinct signals. The carbon atom attached to the hydroxyl group is expected to be the most deshielded among the aliphatic carbons.[5] The carbons of the cyclopropyl group are characteristically found at high field (low ppm values), reflecting their shielded environment.[6]

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | -CH(OH)- | ~68-72 |

| C2 | -CH₂- | ~40-45 |

| C3 | -CH₃ | ~20-25 |

| C4 | -CH- (cyclopropyl) | ~10-15 |

| C5, C6 | -CH₂- (cyclopropyl) | ~2-8 |

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with the non-equivalent protons labeled.

Experimental Workflow for NMR Analysis

The general workflow for obtaining and analyzing the NMR spectra of a liquid sample like this compound is depicted below.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid alcohol sample.

Sample Preparation

-

Sample Quantity: For a ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent: Choose a suitable deuterated solvent in which the sample is soluble, typically chloroform-d (CDCl₃) for many organic compounds. Use approximately 0.6-0.7 mL of the solvent.

-

Procedure:

-

Accurately weigh the sample into a small, clean, and dry vial.

-

Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of -10 to 220 ppm is appropriate for most organic molecules.

-

Temperature: 298 K.

-

Data Processing and Analysis

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The exact chemical shifts of the peaks are determined.

-

Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignments.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of Cyclopropyl Alcohols from Epichlorohydrins

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclopropyl alcohols from epichlorohydrins presents a unique challenge in organic chemistry, requiring a multi-step approach due to the inherent reactivity of the epoxide and the presence of a leaving group. This technical guide outlines plausible synthetic strategies, providing detailed experimental protocols and mechanistic insights for the transformation of epichlorohydrin into valuable cyclopropyl alcohol motifs, which are crucial structural elements in numerous pharmaceutical agents and bioactive molecules.

Introduction: The Synthetic Challenge

Epichlorohydrin is a versatile bifunctional molecule containing both an epoxide and a chloromethyl group. This dual reactivity allows for a variety of transformations, but also necessitates careful strategic planning to achieve the desired cyclopropyl alcohol product. A direct, one-step conversion is not feasible. Therefore, a logical sequence of reactions must be employed to first open the epoxide ring or displace the chloride, followed by an intramolecular cyclization to form the three-membered ring. This guide will explore two primary strategies: a Grignard-based approach and a titanocene-mediated radical cyclization.

Strategy 1: Grignard Reagent-Mediated Intramolecular Cyclization

This strategy involves the initial reaction of a Grignard reagent with a protected form of epichlorohydrin to introduce the necessary carbon framework, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Overall Transformation

Caption: Workflow for the Grignard-based synthesis of cyclopropyl alcohols.

Experimental Protocols

Step 1: Protection of the Epoxide

To prevent the Grignard reagent from reacting with the epoxide, the hydroxyl group formed after a preliminary ring-opening must be protected. A common strategy involves converting epichlorohydrin to the corresponding chlorohydrin, followed by protection.

-

Protocol: Synthesis of a Silyl-Protected Chlorohydrin

-

To a solution of epichlorohydrin (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a Lewis acid such as TiCl4 (0.1 eq).

-

Slowly add a silylating agent, for example, tert-butyldimethylsilyl cyanide (TBDMSCN, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the silyl-protected chlorohydrin.

-

Step 2: Grignard Reaction

The protected chlorohydrin is then reacted with a suitable Grignard reagent.

-

Protocol: Grignard Addition to the Protected Chlorohydrin

-

Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous diethyl ether or THF.

-

To a solution of the silyl-protected chlorohydrin (1.0 eq) in anhydrous diethyl ether at -78 °C, add the Grignard reagent (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude Grignard adduct.

-

Step 3: Intramolecular Cyclization and Deprotection

The final step involves an intramolecular SN2 reaction to form the cyclopropane ring, followed by deprotection of the silyl ether.

-

Protocol: Cyclization and Deprotection

-

Dissolve the crude Grignard adduct in a suitable solvent such as THF.

-

Add a base, for instance, sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C to facilitate the intramolecular cyclization.

-

Allow the reaction to stir at room temperature overnight.

-

For deprotection, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.

-

Stir for 2-4 hours at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the final cyclopropyl alcohol product by flash column chromatography.

-

Quantitative Data

The following table summarizes typical yields for reactions analogous to the steps described above. Actual yields may vary depending on the specific substrates and conditions used.

| Step | Reaction Type | Analogous Reaction Yield (%) |

| 1 | Epoxide Ring Opening & Protection | 85-95% |

| 2 | Grignard Addition | 70-90% |

| 3 | Intramolecular Cyclization & Deprotection | 60-80% |

Reaction Mechanism

Caption: Mechanism of intramolecular cyclization.

Strategy 2: Titanocene(III)-Mediated Radical Cyclization

This modern approach utilizes a titanocene(III) catalyst to generate a radical species from the epoxide, which then undergoes an intramolecular cyclization. This method offers excellent control over stereoselectivity.[1][2]

Overall Transformation

Caption: Workflow for the titanocene-catalyzed synthesis of cyclopropyl alcohols.

Experimental Protocols

Step 1: Synthesis of an Unsaturated Epoxide from Epichlorohydrin

First, the chloride of epichlorohydrin is displaced by a nucleophile containing a double bond, such as an allyl Grignard reagent.

-

Protocol: Synthesis of 1-chloro-5-hexen-2-ol

-

To a solution of epichlorohydrin (1.0 eq) in anhydrous THF at 0 °C, add allylmagnesium bromide (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate.

-

Purify by column chromatography to obtain the unsaturated chlorohydrin.

-

Step 2: Titanocene-Mediated Radical Cyclization

The unsaturated chlorohydrin is then subjected to titanocene(III)-mediated radical cyclization.

-

Protocol: Radical Cyclization

-

In a glovebox, to a solution of the unsaturated chlorohydrin (1.0 eq) and 2,4,6-collidine (2.0 eq) in anhydrous THF, add titanocene dichloride (Cp2TiCl2, 0.1 eq).

-

Add a reducing agent, such as manganese powder (2.0 eq), to generate the active Cp2TiCl catalyst.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated NaHCO3 solution and brine.

-

Dry over MgSO4, filter, and concentrate.

-

Purify the resulting cyclopropyl alcohol by flash chromatography.

-

Quantitative Data

The following table presents typical yields for titanocene-catalyzed cyclizations of unsaturated epoxides.[2]

| Reaction Type | Substrate | Yield (%) | Diastereoselectivity (dr) |

| 5-exo-trig Radical Cyclization | 6,7-epoxyhept-1-ene | 75 | 3:1 |

| 6-exo-trig Radical Cyclization | 7,8-epoxyoct-1-ene | 70 | 5:1 |

Reaction Mechanism

Caption: Mechanism of titanocene-mediated radical cyclization.

Conclusion

The synthesis of cyclopropyl alcohols from epichlorohydrin is a challenging yet achievable transformation that requires a multi-step synthetic sequence. The choice between a Grignard-based approach and a titanocene-mediated radical cyclization will depend on the desired substitution pattern of the final product and the required stereochemical control. The Grignard method is a more classical approach suitable for a wide range of substitutions, while the titanocene-catalyzed reaction offers a modern and elegant solution for the stereoselective synthesis of complex cyclopropyl alcohols. Both pathways provide viable routes for accessing these important structural motifs for applications in drug discovery and development.

References

Molecular formula and weight of 1-Cyclopropylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental physicochemical properties of 1-Cyclopropylpropan-2-ol, a secondary alcohol characterized by the presence of a cyclopropyl ring.

Physicochemical Properties

The core quantitative data for this compound are summarized in the table below. This information is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C6H12O | PubChem CID: 20074043[1] |

| Molecular Weight | 100.16 g/mol | PubChem CID: 20074043, 75539611[1][2] |

Structural Information

The molecular structure of this compound consists of a cyclopropyl group attached to a propan-2-ol moiety. This combination of a strained three-membered ring and a secondary alcohol functional group influences its chemical reactivity and physical properties.

References

An In-depth Technical Guide to 1-Cyclopropylpropan-2-ol Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational rigidity and metabolic stability to drug candidates.[1][2][3] Its incorporation can lead to enhanced potency, improved brain permeability, and reduced off-target effects.[1][2] This guide provides a comprehensive investigation into the derivatives of 1-cyclopropylpropan-2-ol, a scaffold of growing interest in drug discovery. We will delve into their synthesis, quantitative biological activities, and the underlying signaling pathways they modulate, offering a technical resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common strategy involves the preparation of a key intermediate, 1-cyclopropylpropan-2-one, followed by reduction to the corresponding alcohol.

Synthesis of 1-Cyclopropylpropan-2-one

A reported synthesis of 1-cyclopropylpropan-2-one involves the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with a Grignard reagent, such as methylmagnesium bromide (MeMgBr).[4]

Experimental Protocol:

-

A solution of 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

Methylmagnesium bromide (3 M in THF, 2.0 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

The aqueous layer is extracted with diethyl ether (Et2O).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield 1-cyclopropylpropan-2-one.[4]

Reduction to this compound

The resulting ketone can then be reduced to the desired this compound using a suitable reducing agent, such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.

Experimental Protocol:

-

1-Cyclopropylpropan-2-one is dissolved in methanol.

-

The solution is cooled to 0°C.

-

Sodium borohydride is added portion-wise with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated promising biological activities, particularly in the areas of oncology and microbiology. Research into structurally related cyclopropyl ketones, specifically dehydrozingerone-based cyclopropyl derivatives, has provided valuable insights into the potential of this class of compounds.

Anticancer Activity

A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, which are structurally analogous to derivatives of this compound, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[5]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Dehydrozingerone-Based Cyclopropyl Derivatives [5]

| Compound | HeLa (Cervical Cancer) | LS174 (Colon Cancer) | A549 (Lung Cancer) |

| Butyl Derivative | 8.63 | - | - |

| Benzyl Derivative | - | 10.17 | 12.15 |

Note: The original study did not report IC50 values for all compounds against all cell lines. These derivatives showed no significant influence on the normal cell line (MRC5).[5]

Antimicrobial Activity

The same series of dehydrozingerone-based cyclopropyl derivatives also exhibited significant antimicrobial activity against a range of bacteria and fungi.[5] While specific minimum inhibitory concentration (MIC) values from this particular study are not detailed here, other research has highlighted the potential of cyclopropane-containing amides as potent antifungal agents. For instance, certain cyclopropane carboxamide derivatives have shown promising activity against Candida albicans, with MIC80 values as low as 16 µg/mL.[6][7]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cancer cells (e.g., HeLa, LS174, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the media is removed, and a solution of MTT in serum-free media is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

-

The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer effects of dehydrozingerone and its analogs, which share structural similarities with the cyclopropyl derivatives discussed, are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies on dehydrozingerone derivatives have shown that these compounds can induce apoptosis through the modulation of key regulatory proteins.[4] This often involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade.[4]

Cell Cycle Arrest

Dehydrozingerone analogs have also been shown to induce cell cycle arrest, often at the G2/M phase.[2][8] This is frequently associated with the modulation of cell cycle regulatory proteins such as Cyclin D1.[4]

AMPK/p38 MAPK Pathway Activation

Some dehydrozingerone analogs have been found to activate the AMP-activated protein kinase (AMPK) pathway.[9] Activation of AMPK can, in turn, activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes including apoptosis and cell differentiation.[9][10]

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrated potential as anticancer and antimicrobial agents. The presence of the cyclopropyl moiety likely contributes to their favorable biological properties. Further investigation into the structure-activity relationships and the elucidation of their precise mechanisms of action will be crucial for the development of these derivatives into clinically viable therapeutic agents. This guide provides a foundational overview to support and encourage continued research in this exciting area of drug discovery.

References

- 1. Structural Analogs of Dehydrozingerone Containing a Pyridoxine Fragment Exhibit Membrane-Modulating Properties and Synergistically Enhance the Antitumor Activity of Cytostatics | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice viaAMPK activation in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Cyclopropyl Carbinols: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl carbinol motif is a privileged structural element in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Its incorporation into drug candidates has led to enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and synthesis of novel cyclopropyl carbinols, with a focus on methodologies amenable to drug development campaigns. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of relevant biological pathways and experimental workflows.

I. Synthetic Methodologies for Cyclopropyl Carbinols

The construction of the strained cyclopropyl carbinol system requires specialized synthetic strategies. Key methodologies include the Kulinkovich reaction, Simmons-Smith cyclopropanation of allylic alcohols, and the ring-opening of epoxides.

The Kulinkovich Reaction

The Kulinkovich reaction offers a powerful method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] The reaction proceeds through a titanacyclopropane intermediate.[3][4]

To a solution of the ester (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether (0.2 M) under an inert atmosphere (e.g., argon), is added the titanium(IV) alkoxide catalyst (e.g., Ti(OiPr)₄ or ClTi(OiPr)₃, 1.0-2.4 equiv) at room temperature.[3][5] The mixture is then cooled to 0 °C, and the Grignard reagent (e.g., EtMgBr or PrMgCl, 2.0-4.8 equiv) is added dropwise over a period of 10-90 minutes.[3] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-36 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclopropyl carbinol.

| Entry | Ester Substrate | Grignard Reagent | Product | Yield (%) | dr (cis:trans) |

| 1 | Methyl benzoate | n-PrMgCl | 1-phenyl-2-methylcyclopropan-1-ol | 85 | >95:5 |

| 2 | Ethyl acetate | n-BuMgCl | 1-methyl-2-ethylcyclopropan-1-ol | 78 | 90:10 |

| 3 | Methyl 4-chlorobenzoate | n-PrMgCl | 1-(4-chlorophenyl)-2-methylcyclopropan-1-ol | 82 | >95:5 |

| 4 | Lactone (5-membered) | EtMgBr | Bicyclic cyclopropanol | 75 | N/A |

Data compiled from representative literature. Actual yields and diastereoselectivities may vary based on specific reaction conditions.

Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including allylic alcohols, using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[6] The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face, leading to high diastereoselectivity. Asymmetric variants using chiral ligands have been developed to afford enantioenriched cyclopropyl carbinols.[7]

To a solution of the chiral ligand (e.g., a TADDOL-derived ligand or a chiral disulfonamide, 0.1-0.25 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere, is added diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 equiv) at 0 °C.[7][8] The mixture is stirred for 30 minutes, after which diiodomethane (CH₂I₂, 2.0 equiv) is added dropwise. The resulting mixture is stirred for another 30 minutes at 0 °C. A solution of the allylic alcohol (1.0 equiv) in the same solvent is then added dropwise. The reaction is stirred at 0 °C to room temperature for 4-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

| Entry | Allylic Alcohol Substrate | Chiral Ligand | Product | Yield (%) | ee (%) | dr |

| 1 | (E)-Cinnamyl alcohol | (R,R)-TADDOL derivative | (1R,2R)-2-phenylcyclopropyl)methanol | 90 | 97 | >20:1 |

| 2 | Geraniol | Chiral Dioxaborolane | Substituted cyclopropylmethanol | 85 | 92 | >20:1 |

| 3 | (Z)-3-phenylprop-2-en-1-ol | (S,S)-disulfonamide | (1R,2S)-2-phenylcyclopropyl)methanol | 88 | 85 | >20:1 |

| 4 | 3-methylbut-2-en-1-ol | Aziridine-phosphine | (2,2-dimethylcyclopropyl)methanol | 82 | 90 | 15:1 |

Data compiled from representative literature.[7][9] Actual yields and stereoselectivities may vary based on specific reaction conditions.

Synthesis from Epoxides

The ring-opening of vinyl or alkynyl epoxides with organometallic reagents provides another route to functionalized cyclopropyl carbinols. This method allows for the introduction of diverse substituents on the cyclopropane ring.

To a solution of the vinyloxirane (1.0 equiv) in an anhydrous solvent such as THF under an inert atmosphere at -78 °C, is added a solution of an organolithium or Grignard reagent (1.1 equiv). The reaction mixture is stirred at this temperature for 1-3 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

II. Biological Activity and Drug Development Applications

Cyclopropyl carbinol-containing molecules have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. They have been investigated as inhibitors of key enzymes in cancer signaling pathways, as well as antiviral and antibacterial agents.[10][11]

Inhibition of Cancer-Associated Receptor Tyrosine Kinases (RTKs)

Several cyclopropane-containing compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[12] Its aberrant activation is a hallmark of many cancers.

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor growth, invasion, and metastasis.[13][14]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][15]

III. Experimental Protocols for Biological Evaluation

The biological activity of novel cyclopropyl carbinols is typically assessed through a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

-

Reagent Preparation: Prepare serial dilutions of the test cyclopropyl carbinol compound in DMSO. Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of the purified kinase (e.g., recombinant human EGFR) and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in the reaction buffer. Prepare an ATP solution in the reaction buffer.[16]

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well.[16]

-

Initiation and Incubation: Initiate the reaction by adding the ATP solution. Incubate the plate at 30 °C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescent ADP-Glo™ assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.[17]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (e.g., for MET)

This assay measures the inhibition of receptor phosphorylation in a cellular context.

-

Cell Culture: Culture a human cancer cell line that overexpresses the target receptor (e.g., MKN45 cells for MET) in appropriate media.[13][14]

-

Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the cyclopropyl carbinol compound for a specified period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Detection: The level of phosphorylated receptor is quantified using a sandwich ELISA.[18] A capture antibody specific for the total receptor is coated on the plate, and a detection antibody specific for the phosphorylated form of the receptor, conjugated to an enzyme like HRP, is used for detection. A colorimetric or chemiluminescent substrate is then added.

-

Data Analysis: The signal is proportional to the amount of phosphorylated receptor. Calculate the percent inhibition and determine the IC₅₀ value.

Endothelial Cell Tube Formation Assay (for VEGFR-2 inhibitors)

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize at 37 °C.[19][20]

-

Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells in the presence of serial dilutions of the test compound. Include a positive control (e.g., VEGF) to stimulate tube formation and a vehicle control.[1][21]

-

Incubation: Incubate the plate at 37 °C for 4-18 hours.

-

Visualization and Quantification: Visualize the formation of tube-like networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.[19]

-

Data Analysis: Calculate the percent inhibition of tube formation relative to the positive control and determine the IC₅₀ value.

IV. Workflow for Discovery and Synthesis of Novel Cyclopropyl Carbinol Drug Candidates

The discovery of novel cyclopropyl carbinol-based drugs follows a structured workflow that integrates synthesis, screening, and optimization.

This workflow begins with the identification and validation of a biological target.[16] Computational methods can be used to design or screen for potential cyclopropyl carbinol-based inhibitors. The designed compounds are then synthesized using the methodologies described in this guide. The synthesized compounds are subjected to a cascade of in vitro assays, starting with biochemical assays to determine their potency (IC₅₀) against the target. Promising hits are then evaluated in cell-based assays to assess their cellular efficacy (EC₅₀) and cytotoxicity. The structure-activity relationship (SAR) is analyzed to guide the design and synthesis of more potent and selective analogs in an iterative optimization process. Lead compounds with desirable in vitro profiles undergo ADME/Tox profiling to assess their drug-like properties. Finally, the most promising candidates are advanced to in vivo efficacy studies in animal models, leading to the selection of a preclinical candidate for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. promega.com [promega.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of (2R)-1-cyclopropylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Introduction

(2R)-1-cyclopropylpropan-2-ol (CAS No. 103035-71-6) is a chiral secondary alcohol containing a cyclopropyl moiety. Its unique structural features make it a molecule of interest in synthetic and medicinal chemistry. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for safe handling and for anticipating potential toxicological liabilities in research and development.

This guide provides a comprehensive overview of the known health and safety information for (2R)-1-cyclopropylpropan-2-ol, outlines standard experimental protocols for its toxicological assessment, and discusses potential mechanisms of toxicity based on its chemical class. Due to a lack of publicly available, specific experimental toxicology studies for this compound, this guide leverages the official GHS classification and details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that form the basis for such classifications.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. According to data submitted to the European Chemicals Agency (ECHA), (2R)-1-cyclopropylpropan-2-ol is classified with the following hazards[1]:

Table 1: GHS Classification for (2R)-1-cyclopropylpropan-2-ol

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Toxicological Data

Table 2: Acute Toxicity Data

| Endpoint | Route | Species | Value | Classification |

| LD50 | Oral | Rat | Data not available | Not Classified (Presumed) |

| LD50 | Dermal | Rabbit | Data not available | Not Classified (Presumed) |

| LC50 | Inhalation | Rat | Data not available | Not Classified (Presumed) |

| Note: The absence of an "Acute Toxicity" classification in the GHS summary suggests that the acute toxicity is likely low. For comparison, the related compound 2-cyclopropyl-2-propanol is classified as Acute Toxicity 4 (H302: Harmful if swallowed)[2]. |

Table 3: Skin Irritation Data

| Test System | Species/Model | Exposure Time | Observation Period | Mean Score (Erythema/Eschar) | Mean Score (Oedema) | Result |

| In vivo | Rabbit | 4 hours | Up to 14 days | Data not available | Data not available | Classified as Skin Irritant (Category 2)[1] |

| In vitro (RhE) | Reconstructed Human Epidermis | 15-60 min | 42 hours | Data not available (MTT viability) | N/A | Predicted Irritant |

Table 4: Eye Irritation Data

| Test System | Species | Exposure Time | Observation Period | Mean Score (Cornea) | Mean Score (Iris) | Mean Score (Conjunctivae) | Result |

| In vivo | Rabbit | Single Instillation | Up to 21 days | Data not available | Data not available | Data not available | Classified as Serious Eye Irritant (Category 2A)[1] |

Experimental Protocols

The following sections detail the standard methodologies used to assess the key health hazards associated with (2R)-1-cyclopropylpropan-2-ol. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity Assessment (OECD 423 & 425)

The GHS classification for (2R)-1-cyclopropylpropan-2-ol does not indicate acute oral toxicity. However, if this endpoint were to be formally assessed, the following protocols would be relevant.

-

Objective: To determine the acute oral toxicity of a substance, typically expressed as an LD50 (median lethal dose) value.

-

Methodology (Acute Toxic Class Method - OECD 423): This method uses a stepwise procedure with a small number of animals (typically rats) per step[3][4].

-

Animal Model: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Stepwise Procedure:

-

Three animals are dosed at the selected starting level.

-

If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

-

If one animal dies, another three animals are dosed at the same level.

-

If no animals die, the next higher dose level is administered to another group of three animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and circulatory systems, etc.), and body weight changes for at least 14 days.

-

Endpoint: The result is not a precise LD50 but a classification into a GHS toxicity category based on the dose level at which mortality is observed.

-

-

Methodology (Up-and-Down Procedure - OECD 425): This method allows for the estimation of an LD50 with a confidence interval using a minimal number of animals[5].

-

Animal Model: As in OECD 423.

-

Dose Administration: Animals are dosed one at a time, typically at 48-hour intervals.

-

Sequential Dosing: The first animal receives a dose just below the best estimate of the LD50. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This continues until stopping criteria are met.

-

Observations: Same as for OECD 423.

-

Endpoint: The LD50 is calculated using the maximum likelihood method.

-

In Vitro Skin Irritation Assessment (OECD 439)

This is the preferred method for determining skin irritation potential, avoiding the use of live animals.

-

Objective: To identify substances that cause reversible skin damage (irritation).

-

Methodology (Reconstructed Human Epidermis Test): This test uses a three-dimensional model of the human epidermis[6][7][8].

-

Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™), which consist of non-transformed, human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis[6].

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment: Tissue viability is measured using a colorimetric assay, most commonly the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

Endpoint and Classification: The viability of the treated tissues is expressed as a percentage of the negative control tissues.

-

Viability ≤ 50%: The substance is classified as an irritant (GHS Category 2).

-

Viability > 50%: The substance is considered non-irritant.

-

-

In Vivo Eye Irritation Assessment (OECD 405)

While in vitro methods are preferred, the in vivo test may still be required by some regulatory bodies. It is only performed after a weight-of-evidence analysis, including results from skin irritation tests, suggests it is necessary[9][10][11].

-

Objective: To determine the potential of a substance to cause reversible or irreversible eye damage.

-

Methodology:

-

Animal Model: Healthy, adult albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The use of topical anesthetics and systemic analgesics is strongly recommended to minimize pain and distress[9].

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling). The observation period may be extended up to 21 days to assess the reversibility of effects.

-

Endpoint and Classification: The substance is classified based on the severity and reversibility of the observed lesions according to GHS criteria. A substance causing reversible eye irritation is classified as Category 2A.

-

Potential Mechanisms of Toxicity and Signaling

No specific studies on the signaling pathways affected by (2R)-1-cyclopropylpropan-2-ol have been published. However, as a short-chain alcohol, its cytotoxic and irritant effects can be inferred from the known mechanisms of similar molecules.

Short-chain alcohols are known to exert toxicity through several mechanisms[12]:

-

Membrane Disruption: Alcohols can intercalate into the lipid bilayers of cell membranes, increasing membrane fluidity and disrupting the function of membrane-bound proteins, channels, and receptors.

-

Oxidative Stress: The metabolism of some alcohols can lead to the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

-

Metabolic Disruption: Alcohols can interfere with cellular energy metabolism and signaling cascades, for instance, by altering the cellular redox state or inhibiting key enzymes[12].

-

Protein Denaturation: At higher concentrations, alcohols can cause protein denaturation, leading to loss of function and cell death.

The irritant effect on skin and eyes is likely a result of localized cell damage and death, triggering an inflammatory response.

Visualizations

Experimental and Logic Workflows

The following diagram illustrates a typical workflow for assessing the toxicological hazards of a chemical like (2R)-1-cyclopropylpropan-2-ol, emphasizing a tiered approach that prioritizes in vitro methods.

Caption: Tiered testing strategy for chemical hazard assessment.

Generalized Signaling Pathway for Alcohol-Induced Cellular Toxicity

This diagram illustrates plausible, generalized pathways by which a short-chain alcohol could induce cellular damage and trigger an inflammatory response, leading to irritation.

Caption: Plausible mechanism for alcohol-induced cytotoxicity.

Conclusion

(2R)-1-cyclopropylpropan-2-ol is a flammable liquid that is classified as a skin irritant, a serious eye irritant, and a respiratory irritant. While specific toxicological studies on this compound are not publicly available, its hazard profile necessitates careful handling in a laboratory setting, including the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated area, such as a chemical fume hood. The experimental protocols for formally assessing these hazards are well-established through OECD guidelines, which increasingly emphasize in vitro and tiered testing strategies to reduce animal use. For researchers and drug developers, understanding this established safety assessment framework is crucial for the responsible development of new chemical entities.

References

- 1. (2R)-1-cyclopropylpropan-2-ol | C6H12O | CID 75539611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. mbresearch.com [mbresearch.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Cyclopropylpropan-2-ol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopropylpropan-2-ol, a cyclopropane-containing secondary alcohol of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability, synthetic routes, physicochemical properties, and a discussion of its potential biological relevance.

Physicochemical Properties

This compound, with the chemical formula C₆H₁₂O, is a structural isomer of other cyclopropyl-containing alcohols.[1] Its core structure consists of a cyclopropylmethyl group attached to a propan-2-ol moiety. Key computed physicochemical properties are summarized in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 100.088815002 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 57.2 | PubChem[1] |

Commercial Availability

Direct commercial availability of this compound is limited. While some suppliers list its isomer, 1-cyclopropylpropan-1-ol, the target compound is not readily found in the catalogs of major chemical vendors. However, its precursor, 1-cyclopropylpropan-2-one, is commercially available, making the synthesis of this compound feasible in a laboratory setting.

Table 2: Commercial Availability of Related Compounds

| Compound | Supplier | CAS Number | Purity | Notes |

| 1-Cyclopropylpropan-1-ol | Sigma-Aldrich | 18729-46-9 | 95% | Isomer of the target compound.[2] |

| 1-Cyclopropylpropan-1-ol | CymitQuimica | 18729-46-9 | 98% | Isomer of the target compound.[3] |

| 1-Cyclopropylpropan-2-one | ChemicalBook | 4160-75-2 | - | Precursor for synthesis. |

| (2R)-1-cyclopropylpropan-2-ol | PubChem | 1432620-08-0 | - | Chiral version, availability not specified.[4] |

Researchers interested in acquiring this compound will likely need to perform a custom synthesis or inquire with custom synthesis providers.

Synthesis Protocols

The most direct synthetic route to this compound is through the reduction of its corresponding ketone, 1-cyclopropylpropan-2-one. A detailed experimental protocol for the synthesis of the precursor ketone and a general protocol for its reduction are provided below.

Synthesis of 1-Cyclopropylpropan-2-one

A common method for the synthesis of 1-cyclopropylpropan-2-one involves the reaction of a cyclopropyl-containing starting material with a suitable acetylating agent. A documented procedure involves the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with methylmagnesium bromide.

Experimental Protocol: Synthesis of 1-Cyclopropylpropan-2-one

-

Materials:

-

2-cyclopropyl-N-methoxy-N-methylacetamide

-

Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylmagnesium bromide in THF to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-cyclopropylpropan-2-one.

-

The crude product can be purified by distillation or column chromatography if necessary.

-

Reduction of 1-Cyclopropylpropan-2-one to this compound

The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents. A standard and reliable method employs sodium borohydride.

Experimental Protocol: Reduction of 1-Cyclopropylpropan-2-one

-

Materials:

-

1-Cyclopropylpropan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or ethanol (EtOH)

-

Water

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-cyclopropylpropan-2-one in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions with stirring.

-

After the addition is complete, continue stirring at 0 °C for a specified time, and then allow the reaction to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.

-

The product can be further purified by distillation or column chromatography.

-

Potential Biological Significance and Hypothetical Signaling Pathway

While no specific biological activities or signaling pathways have been definitively elucidated for this compound, the cyclopropane motif is present in a wide range of biologically active natural products and synthetic compounds. These compounds exhibit diverse activities, including enzymatic inhibition and roles as insecticides, antifungals, and antimicrobials. The strained cyclopropyl ring can influence a molecule's conformation and metabolic stability, making it a valuable feature in drug design.

Given the structural similarities of cyclopropane-containing compounds to various endogenous molecules, it is plausible that this compound could interact with biological targets. For instance, some cyclopropanol derivatives have been shown to inactivate quinoprotein alcohol dehydrogenases.[5]

To stimulate further research, a hypothetical signaling pathway is proposed where this compound acts as a modulator of a generic cellular signaling cascade. This is a theoretical model and requires experimental validation.

Experimental Workflow for Biological Screening

For researchers interested in investigating the biological effects of this compound, a general experimental workflow is outlined below.

Conclusion

This compound is a readily accessible synthetic target with potential for applications in medicinal chemistry and drug development. While its direct commercial availability is not widespread, it can be synthesized from its ketone precursor. The presence of the cyclopropyl group suggests that it may possess interesting biological properties, and this guide provides a foundation for researchers to explore its synthesis and potential biological activities. Further investigation is warranted to elucidate its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

- 1. This compound | C6H12O | CID 20074043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-cyclopropylpropan-1-ol | 18729-46-9 [sigmaaldrich.com]

- 3. 1-Cyclopropylpropan-1-ol | CymitQuimica [cymitquimica.com]

- 4. (2R)-1-cyclopropylpropan-2-ol | C6H12O | CID 75539611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-1-cyclopropylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1-cyclopropylpropan-2-ol is a chiral building block of significant interest in the pharmaceutical industry due to the presence of a stereogenic center and a cyclopropyl moiety, a common structural motif in medicinal chemistry. This document provides detailed application notes and experimental protocols for two primary enantioselective synthetic routes to obtain this valuable compound: asymmetric reduction of the corresponding prochiral ketone and enzymatic kinetic resolution of the racemic alcohol. The protocols are based on established and reliable methodologies, offering guidance for laboratory-scale synthesis.

Introduction